N4-Benzoyl-5-methyldeoxycytidine

Tautomerism Nucleoside chemistry Oligonucleotide synthesis

N4-Benzoyl-5-methyldeoxycytidine (CAS 104579-02-4) addresses the challenge of incorporating 5-methylcytosine residues into oligonucleotides with high fidelity. This protected nucleoside precursor enables: • Direct conversion to DMT-Bz-5-Me-dC phosphoramidite for solid-phase DNA synthesis • Predictable +1.3 °C Tm increase per 5-Me-dC substitution for probe design • Compatibility with standard ammonium hydroxide deprotection (avoiding 5-10% transamination byproducts seen with AMA/methylamine conditions) Supplied as a white to off-white solid, purity ≥98% (HPLC). Suitable for research to multi-kilogram oligonucleotide production. Note: for AMA-based deprotection workflows, the N4-acetyl analogue is recommended.

Molecular Formula C17H19N3O5
Molecular Weight 345.3 g/mol
CAS No. 104579-02-4
Cat. No. B013018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoyl-5-methyldeoxycytidine
CAS104579-02-4
Molecular FormulaC17H19N3O5
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)CO)O
InChIInChI=1S/C17H19N3O5/c1-10-8-20(14-7-12(22)13(9-21)25-14)17(24)19-15(10)18-16(23)11-5-3-2-4-6-11/h2-6,8,12-14,21-22H,7,9H2,1H3,(H,18,19,23,24)/t12-,13+,14+/m0/s1
InChIKeyVYJDMDIVDHHLGK-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-Benzoyl-5-methyldeoxycytidine: Compound Overview


N4-Benzoyl-5-methyldeoxycytidine (CAS 104579-02-4; also referred to as N4-benzoyl-2′-deoxy-5-methylcytidine) is a chemically protected nucleoside analogue belonging to the 5-methyl-2′-deoxycytidine class. It features a benzoyl protecting group at the exocyclic N4-amine of the cytosine base, a methyl substituent at the C5 position of the pyrimidine ring, and the standard 2′-deoxyribose sugar . This compound serves primarily as the unprotected precursor to the widely used phosphoramidite building block 5′-O-(4,4′-dimethoxytrityl)-N4-benzoyl-5-methyl-2′-deoxycytidine (CAS 104579-03-5), which is essential for solid-phase oligonucleotide synthesis incorporating 5-methylcytosine residues . The 5-methyl modification is critical for epigenetic studies and duplex stabilization, while the N4-benzoyl group provides standard exocyclic amine protection during automated DNA synthesis . Commercial availability spans multiple purity grades (95% to ≥98% by HPLC), with the compound sold as a white to off-white solid for research and industrial oligonucleotide production .

Workflow
Precursor to DMT-Bz-5-Me-dC phosphoramidite for solid-phase oligo synthesis
Selection
5-methyl-dC building block for epigenetic and hybridization probe design
Use Context
Research-scale to multi-kg production; standard ammonium hydroxide deprotection

N4-Benzoyl-5-methyldeoxycytidine: Why It Cannot Be Substituted


Direct substitution of N4-Benzoyl-5-methyldeoxycytidine with unprotected 5-methyl-2′-deoxycytidine (5-Me-dC), N4-acetyl-5-methyl-dC, or standard N4-benzoyl-2′-deoxycytidine (without the 5-methyl group) introduces specific, quantifiable liabilities that compromise oligonucleotide quality. Experimental evidence demonstrates that N4-acylation of 5-methylcytosine derivatives (including the benzoyl-protected form) triggers a tautomeric shift from the normal 4-amino to a 4-imino isomer, a phenomenon that is diagnostic by ¹³C NMR and confirmed by X-ray crystallography—a behavior not observed with 5-unsubstituted cytosine analogues [1]. Furthermore, in the context of the corresponding phosphoramidite, the N4-benzoyl protecting group on 5-methyl-dC is incompatible with methylamine-based deprotection methods (AMA), forming 5–10% of the undesired transamination byproduct 5,N4-dimethyl-C; this necessitates either the use of the N4-acetyl analogue or ammonium hydroxide deprotection [2]. The 5-methyl modification itself confers a +1.3 °C increase in duplex melting temperature (Tm) per substitution when incorporated into DNA, relative to unmodified dC—an effect absent in non-methylated analogues [3]. These three phenomena—tautomeric state alteration, deprotection chemistry constraints, and duplex thermal stability—establish that any substitution decision must be validated for the specific synthetic route, deprotection protocol, and downstream hybridization requirements, not assumed based on structural similarity alone.

Tautomeric shift N4-benzoylation of 5-methyl-dC triggers a 4-imino tautomer absent in unsubstituted Bz-dC, which may alter deprotection kinetics and hydrolytic stability.
AMA incompatibility Benzoyl protection can form transamination byproducts under methylamine-based (AMA) deprotection, making the acetyl analogue preferable for rapid protocols.
Duplex stabilization The 5-methyl group provides a predictable Tm increase per substitution; non-methylated analogues lack this duplex stabilization benefit.

N4-Benzoyl-5-methyldeoxycytidine: Differentiation Evidence


Tautomeric Shift to 4-Imino Form

N4-Benzoyl-5-methyldeoxycytidine and its N4-acylated 5-methylcytosine analogues undergo a tautomeric change from the canonical 4-amino form to a 4-imino isomer upon N4-benzoylation. This shift is absent in 5-unsubstituted N4-benzoyl-2′-deoxycytidine [1]. The 4-imino tautomer is diagnostic by ¹³C NMR (characteristic C4 signal shift) and confirmed by single-crystal X-ray diffraction, and the imino form exhibits reduced hydrolytic stability compared to the amino tautomer [1]. This behavior is unique to the 5-methyl-substituted series and introduces differential deprotection kinetics relative to the standard Bz-dC phosphoramidite.

Tautomeric shift
Head-to-head
4-imino tautomer (¹³C NMR, X-ray) vs. 4-amino form in unsubstituted Bz-dC
Tautomeric state unique to 5-methyl series; influences deprotection design.
Binary difference; not observed in 5-unsubstituted analogue.
Tautomerism Nucleoside chemistry Oligonucleotide synthesis

Benzoyl Protection Incompatibility with AMA Deprotection

When the phosphoramidite derived from N4-Benzoyl-5-methyldeoxycytidine (Bz-5-Me-dC-CE phosphoramidite) is subjected to methylamine-based UltraFast deprotection conditions (AMA: ammonium hydroxide/methylamine), nucleophilic displacement of benzamide by methylamine generates 5–10% of the undesired transamination product 5,N4-dimethyl-C [1]. In contrast, the corresponding N4-acetyl-5-methyl-dC (Ac-5-Me-dC) phosphoramidite is fully compatible with AMA deprotection, producing negligible transamination byproduct [1]. This distinction has direct implications for deprotection protocol selection in automated oligonucleotide synthesis.

AMA deprotection byproduct
Head-to-head
Bz-5-Me-dC: 5–10% transamination; Ac-5-Me-dC: negligible byproduct (AMA conditions)
Guides protecting group choice for methylamine-based deprotection protocols.
Glen Research comparison; ammonium hydroxide avoids issue.
Phosphoramidite chemistry Deprotection Oligonucleotide manufacturing

5-Methyl Modification Duplex Stabilization

Oligonucleotides containing 5-methyl-2′-deoxycytidine (the deprotected form of N4-Benzoyl-5-methyldeoxycytidine) exhibit enhanced duplex thermal stability relative to those containing standard 2′-deoxycytidine. Quantitative measurements demonstrate an increase in duplex melting temperature (Tm) of 1.3 °C per 5-methyl-dC substitution when compared to unmodified dC in DNA duplexes [1]. This stabilization is attributed to enhanced base-stacking interactions conferred by the C5 methyl group. The effect is cumulative across multiple substitution sites and is a class-level property of 5-methyl pyrimidine nucleosides [1].

Duplex stabilization
Class-level
ΔTm = +1.3 °C per 5-Me-dC substitution (vs. dC)
Predictable Tm increase supports epigenetic probe and primer design.
Class-level property of C-5 methyl pyrimidines.
Duplex stability DNA hybridization Epigenetic probe design

Scalable Synthesis and Purity Specifications

The direct downstream derivative of N4-Benzoyl-5-methyldeoxycytidine, namely 5′-O-DMT-N4-Bz-5-Me-dC (CAS 104579-03-5), has been manufactured via an efficient, published large-scale process at multi-kilogram quantities for routine use in oligonucleotide therapeutics [1]. The process features a selective hydrolysis step to remove benzoyl ester impurities, improving final product quality [1]. N4-Benzoyl-5-methyldeoxycytidine (104579-02-4) itself is commercially available at purity levels of ≥95%, ≥97%, and ≥98% across multiple suppliers, with supplier-reported grades ranging up to 99% (industrial grade) . In comparison, the N4-acetyl analogue is less commonly offered as the unprotected nucleoside, potentially limiting bulk procurement flexibility.

Scalable synthesis & purity
Source review
Multi-kg published route; purity grades 95–99% across ≥5 suppliers; Ac analogue less stocked
Broader supply chain and documented scale-up reduce procurement risk.
Supplier datasheets; Isis Pharmaceuticals process validated.
Large-scale synthesis Oligonucleotide therapeutics Quality specification

Room-Temperature Single-Step Synthesis

A published synthetic methodology demonstrates that 4-triazolyl-substituted pyrimidine deoxynucleosides undergo nucleophilic displacement with sodium salts of amides (including sodium benzamide) at room temperature in 1,4-dioxane, exclusively at the 4-position, to yield N4-acylated 5-methyldeoxycytidines in a single step [1]. This route provides efficient access to N4-Benzoyl-5-methyldeoxycytidine, in contrast to multi-step protection/deprotection sequences required for other N4-acyl derivatives. The regioselectivity (exclusive reaction at C4) and mild room-temperature conditions represent a practical advantage for laboratory-scale preparation of the benzoyl analog compared to alternative acylation strategies requiring elevated temperatures or generating isomeric mixtures [1].

Room-temp synthesis
Method context
Single-step from 4-triazolyl precursor; exclusive C4 substitution at RT
Simplifies lab-scale preparation with regioselective benzoylation.
Perbost & Sanghvi (1994); sodium benzamide in dioxane.
Nucleoside synthesis 4-Triazolylpyrimidine N4-acylation

HBV Polymerase Selectivity of 5-Methyl-dC Scaffold

Although N4-Benzoyl-5-methyldeoxycytidine itself is a protected synthetic intermediate rather than a bioactive molecule, the 5-methyl-2′-deoxycytidine scaffold (after deprotection and triphosphorylation) forms the basis of potent and selective inhibitors of hepatitis B virus (HBV) DNA polymerase. In a comparative study of 14 nucleoside 5′-triphosphates, several sugar-modified 5-methyldeoxycytidine analogues achieved IC₅₀ values of 0.03–0.35 μM against HBV DNA polymerase, while cellular DNA polymerases α and β proved resistant or only partially affected [1]. This class-level data contextualizes the biological relevance of the 5-methylcytosine pharmacophore accessible through the target compound, distinguishing it from unsubstituted cytosine-based antiviral nucleosides where selectivity indices may differ.

HBV pol. selectivity
Class-level
IC₅₀ 0.03–0.35 μM (HBV DNA pol.); cellular pol. α resistant
5-Me-dC scaffold enables antiviral nucleoside screening; selectivity context.
Class-level triphosphate data; Matthes et al. (1991).
Antiviral HBV polymerase Nucleoside analogue

N4-Benzoyl-5-methyldeoxycytidine: Application Scenarios


Therapeutic Oligonucleotide Manufacturing

Programs synthesizing therapeutic oligonucleotides (antisense, siRNA, or aptamers) at multi-kilogram scale benefit from procuring N4-Benzoyl-5-methyldeoxycytidine (104579-02-4) as the precursor to the DMT-Bz-5-Me-dC phosphoramidite. The published large-scale synthesis route validated at Isis Pharmaceuticals demonstrates process maturity, and the broad supplier base with purity grades from 95% to 99% ensures competitive sourcing [1]. However, manufacturing teams must note that if their deprotection protocol employs AMA (methylamine-containing) conditions, the benzoyl protecting group generates 5–10% transamination byproduct, making the acetyl analogue a superior choice for those specific workflows [2].

Epigenetic Probe and Primer Design

Researchers designing DNA probes, qPCR primers, or hybridization-based assays targeting methylated genomic regions should select the 5-methyl-dC benzoyl building block for incorporation of the 5-methylcytosine modification. Each substitution contributes a predictable +1.3 °C increase in duplex Tm relative to standard dC [1], enabling rational probe design for AT-rich targets or for compensating Tm depression caused by mismatches. The benzoyl-protected form is fully compatible with standard ammonium hydroxide deprotection (55 °C, 8–16 h), which is the norm for most research-scale synthesizers not employing AMA protocols.

Cytosine Tautomerism Mechanistic Studies

N4-Benzoyl-5-methyldeoxycytidine is uniquely suited as a model compound for investigating the 4-amino to 4-imino tautomeric equilibrium in N4-acylated 5-methylcytosine nucleosides. The tautomeric shift—diagnostic by ¹³C NMR and X-ray crystallography—is a phenomenon specific to the 5-methyl-substituted series and does not occur in the corresponding unsubstituted N4-benzoyl-dC [1]. This makes the compound a valuable reference standard for NMR method development, crystallographic studies of nucleobase tautomerism, and investigations into how tautomeric state influences base-pairing fidelity during oligonucleotide synthesis [1].

Antiviral Nucleoside Pharmacophore Development

Medicinal chemistry programs targeting HBV or other viral DNA polymerases can use N4-Benzoyl-5-methyldeoxycytidine as a protected intermediate for synthesizing diverse 5-methyl-2′-deoxycytidine analogues. The class-level evidence demonstrates that triphosphates of sugar-modified 5-methyldeoxycytidines achieve IC₅₀ values of 0.03–0.35 μM against HBV DNA polymerase with selectivity over cellular polymerases α and β [1]. The benzoyl protecting group permits selective manipulation of the sugar moiety (e.g., introduction of 3′-fluoro, 3′-azido, or 2′,3′-didehydro modifications) before deprotection and triphosphorylation, providing a versatile entry point into this privileged antiviral chemotype [1].

Application
Selection Property
Validation Focus
Multi-kg oligonucleotide production
Published large-scale process route (Bz-DMT derivative)
Deprotection protocol compatibility (AMA vs. ammonium hydroxide)
DNA probe and primer design (5-methyl-C)
Predictable duplex stabilization per substitution
Hybridization performance in GC-rich or epigenetic targets
Nucleobase tautomerism studies
4-imino tautomer diagnostic by ¹³C NMR and X-ray
Deprotection kinetics and base-pairing fidelity
Antiviral nucleoside analogue design (HBV polymerase)
Reported polymerase selectivity profile (5-Me-dC class)
Sugar modification and triphosphorylation optimization
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